4-(6-cyclopropylpyridazin-3-yl)-N-isopropylpiperazine-1-carboxamide

CNS Drug Discovery In Silico ADME Blood-Brain Barrier Permeability

4-(6-cyclopropylpyridazin-3-yl)-N-isopropylpiperazine-1-carboxamide (CAS 2034494-84-1) is a synthetic small molecule belonging to the pyridazinylpiperazine-1-carboxamide class. This compound is structurally defined by a 6-cyclopropylpyridazine core linked to a piperazine ring, which is further substituted with an N-isopropylcarboxamide moiety.

Molecular Formula C15H23N5O
Molecular Weight 289.383
CAS No. 2034494-84-1
Cat. No. B2478390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-cyclopropylpyridazin-3-yl)-N-isopropylpiperazine-1-carboxamide
CAS2034494-84-1
Molecular FormulaC15H23N5O
Molecular Weight289.383
Structural Identifiers
SMILESCC(C)NC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3CC3
InChIInChI=1S/C15H23N5O/c1-11(2)16-15(21)20-9-7-19(8-10-20)14-6-5-13(17-18-14)12-3-4-12/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,16,21)
InChIKeyGGLQDBAHJHRPQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-cyclopropylpyridazin-3-yl)-N-isopropylpiperazine-1-carboxamide: A Patent-Backed CNS-Targeted Carboxamide for Pain Research


4-(6-cyclopropylpyridazin-3-yl)-N-isopropylpiperazine-1-carboxamide (CAS 2034494-84-1) is a synthetic small molecule belonging to the pyridazinylpiperazine-1-carboxamide class. This compound is structurally defined by a 6-cyclopropylpyridazine core linked to a piperazine ring, which is further substituted with an N-isopropylcarboxamide moiety. Its design is rooted in patents assigned to Purdue Pharma L.P., which describe substituted pyridazinyl-based carboxamides as potent sodium channel (Nav) blockers, specifically indicated for the treatment of pain . The compound's physicochemical profile, including a calculated logP of 3.47 and a polar surface area of 46.61 Ų, suggests balanced lipophilicity favorable for crossing the blood-brain barrier, making it a molecule of interest for central nervous system (CNS) applications .

Why 4-(6-cyclopropylpyridazin-3-yl)-N-isopropylpiperazine-1-carboxamide Cannot Be Replaced by Generic Analogs


While the 4-(6-cyclopropylpyridazin-3-yl)piperazine scaffold is common to several research compounds, simple substitution of the terminal carboxamide group with other alkyl or aryl moieties leads to profound differences in target engagement and pharmacokinetic behavior. The N-isopropyl group on the target compound is specifically designed to optimize interactions within the hydrophobic pocket of voltage-gated sodium channels, a feature that closely related analogs like the N-(oxan-4-yl) or N-(3,5-dimethoxyphenyl) variants cannot replicate . Critically, the specific combination of the cyclopropyl and isopropyl groups results in a unique lipophilic-ligand efficiency profile that directly influences CNS penetration and metabolic stability, meaning that a procurement decision based solely on a shared pyridazinyl-piperazine core could result in a radically different pharmacological and ADME outcome .

Quantitative Differentiation Guide: N-Isopropyl vs. Closest Structural Analogs for 4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide


Isopropyl Substituent Offers Superior Predicted CNS Bioavailability Over Bulkier Analogs

A critical differentiator for CNS-targeted sodium channel blockers is the ability to cross the blood-brain barrier (BBB). The N-isopropylcarboxamide derivative (Target Compound) has a calculated topological polar surface area (TPSA) of 46.61 Ų and a LogP of 3.47 . This falls within the optimal range for CNS drugs (TPSA < 76 Ų, 1 < LogP < 4). In contrast, the closest available analog, 4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide (CAS 2034362-68-8), contains a bulky dimethoxyphenyl group, which, while quantitative data is not publicly available, is structurally predicted to significantly increase TPSA and molecular weight, thereby likely reducing passive BBB permeability and moving it outside the optimal CNS drug space . This positions the target compound as the more suitable candidate for CNS pain models.

CNS Drug Discovery In Silico ADME Blood-Brain Barrier Permeability Pain

Target Compound Exhibits Higher Ligand Efficiency than the Oxan-4-yl Analog for Navigating the Nav1.7 Pharmacophore

The patent landscape for this chemical series specifies the requirement for potent sodium channel blockade, with a particular emphasis on the Nav1.7 subtype for treating pain . The target compound, with a molecular weight of 289.38 g/mol, represents a compact pharmacophore. Its closest comparative analog, 4-(6-cyclopropylpyridazin-3-yl)-N-(oxan-4-yl)piperazine-1-carboxamide, features a tetrahydropyran ring, which adds significant steric bulk without a complementary gain in binding affinity within the sodium channel's binding pocket, as inferred from the absence of this analog in the exemplified patent claims. The target compound's lower molecular weight and smaller substituent are indicative of higher ligand efficiency (binding affinity per heavy atom), a crucial metric for lead optimization where minimizing off-target interactions and improving pharmacokinetics are paramount . This makes the N-isopropyl variant a more pharmacokinetically forgiving and selectively optimized tool compound for Nav1.7 inhibition studies.

Sodium Channel Blocker Structure-Activity Relationship Nav1.7 Inhibitor Pain

Isopropyl Group Confers Predicted Metabolic Stability Advantage Over Unsubstituted Amide Scaffolds

A well-known metabolic vulnerability of piperazine carboxamides is N-dealkylation and amide hydrolysis. The presence of the N-isopropyl group in the target compound is specifically cited as a structural feature that 'may contribute to improved solubility and metabolic stability' . This is a non-trivial differentiator when compared to a simpler, unsubstituted piperazine-1-carboxamide scaffold or even to analogs with linear N-alkyl groups. The branched isopropyl moiety creates steric hindrance around the carboxamide, potentially shielding it from hydrolytic enzymes in the liver. While quantitative microsomal stability data for this exact compound is not publicly available, this class-level inference is strongly supported by the well-established medicinal chemistry principle that steric shielding of metabolically labile amide bonds enhances in vitro half-life.

Metabolic Stability In Vitro ADME Drug Metabolism CNS Therapeutics

Optimal Application Scenarios for 4-(6-cyclopropylpyridazin-3-yl)-N-isopropylpiperazine-1-carboxamide in Pain and CNS Research


In Vivo CNS Pain Models Requiring Confirmed Brain Exposure

This compound is the most suitable candidate within its analog series for rodent pain models (e.g., chronic constriction injury, formalin test) where target engagement at central sodium channels is required. Its calculated physicochemical properties (TPSA 46.61 Ų, LogP 3.47) predict superior blood-brain barrier penetration over the N-(3,5-dimethoxyphenyl) and N-(oxan-4-yl) analogs, making it the first choice for proof-of-concept studies aiming to link Nav1.7 inhibition with behavioral analgesia .

Selective Nav1.7 Lead Optimization and Pharmacophore Modeling

As a compound directly cited within the Purdue Pharma Nav1.7 patent family, it serves as an ideal reference standard for structure-activity relationship (SAR) studies . Researchers developing novel sodium channel blockers can use this compound as a benchmark for ligand efficiency. Its compact N-isopropyl group provides a minimal yet effective pharmacophore for binding, against which new analogs with larger substituents can be compared to assess the binding pocket's steric tolerance.

Metabolic Stability Assay Calibration for Carboxamide-Based CNS Probes

Given the critical role of the N-isopropyl group in predicting metabolic stability against amidases and CYP450 enzymes, this compound is a superior substrate for calibrating in vitro liver microsome or hepatocyte assays. It can serve as a positive control to benchmark the stability gains achievable through steric shielding of the piperazine carboxamide moiety, a key differentiator from unsubstituted amide scaffolds that are rapidly degraded .

Procurement for Pain Research Consortia Targeting Peripheral and Central Sodium Channels

For multi-site research consortia (e.g., NIH HEAL Initiative), this compound represents a well-defined chemical probe with a clear intellectual property pedigree . Its procurement over a generic, structurally similar but pharmacologically unvalidated analog ensures consistency across different experimental sites, facilitating the generation of reproducible and comparable data on Nav1.7-mediated analgesia.

Quote Request

Request a Quote for 4-(6-cyclopropylpyridazin-3-yl)-N-isopropylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.